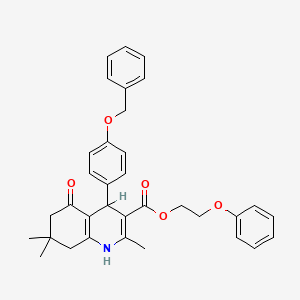
2-Phenoxyethyl 4-(4-(benzyloxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Phenoxyethyl 4-(4-(benzyloxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C34H35NO5 and its molecular weight is 537.656. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Phenoxyethyl 4-(4-(benzyloxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic compound belonging to the oxoquinoline class. Its complex structure contributes to various biological activities that have garnered attention in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The compound's molecular formula is C34H35NO5 with a molecular weight of 537.65 g/mol. Its structure features a dihydropyridine ring and a cyclohexenone moiety which are critical for its biological interactions. The unique conformational flexibility provided by these features enhances its potential to interact with various biological targets.
Biological Activities
Research has indicated that derivatives of oxoquinoline compounds exhibit significant biological activities. Notably:
- Antioxidant Activity : Compounds similar to this compound have demonstrated strong antioxidant properties. A study highlighted that the representative compound showed an ORAC value indicating its capacity to scavenge free radicals effectively .
- Anti-inflammatory Properties : The hexahydroquinoline ring system is associated with anti-inflammatory effects. Recent studies suggest that derivatives can act as inflammation mediators in chronic conditions .
- Neuroprotective Effects : The compound has been evaluated for its potential in neuroprotection and treatment of neurodegenerative diseases such as Parkinson's disease. Some derivatives demonstrated selective inhibition of MAO-B (Monoamine oxidase B), which is crucial for managing Parkinson's symptoms .
The mechanisms through which this compound exerts its biological effects include:
- MAO-B Inhibition : The inhibition of MAO-B leads to increased levels of neuroprotective neurotransmitters. For example, a derivative exhibited an IC50 value of 0.062 µM against MAO-B, showcasing its potency compared to existing treatments .
- Antioxidative Mechanism : The antioxidant activity is attributed to the ability of the compound to donate electrons and neutralize free radicals. This mechanism is vital for protecting cellular integrity against oxidative stress.
Comparative Analysis
The following table summarizes the biological activities and structural features of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| K-12 | Contains piperazine moiety | HIV transcription inhibitor |
| K-37 | Fluorinated oxoquinolone | Antiviral properties |
| K-38 | Triazole substitution | Antibacterial activity |
Case Studies
Several case studies have explored the pharmacological potential of this compound:
- Neuroprotection in Parkinson's Disease : A study focused on the synthesis and evaluation of derivatives for their neuroprotective effects against oxidative stress and neuroinflammation. The findings suggested that certain derivatives could significantly reduce neuronal cell death in vitro .
- Inflammation Mediators : Research into inflammation mediators revealed that some derivatives could effectively modulate inflammatory pathways in chronic diseases .
Properties
IUPAC Name |
2-phenoxyethyl 2,7,7-trimethyl-5-oxo-4-(4-phenylmethoxyphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35NO5/c1-23-30(33(37)39-19-18-38-26-12-8-5-9-13-26)31(32-28(35-23)20-34(2,3)21-29(32)36)25-14-16-27(17-15-25)40-22-24-10-6-4-7-11-24/h4-17,31,35H,18-22H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYFYYJDXJYNPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)OCCOC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














